Butanamide, 2-[(4-chloro-2-nitrophenyl)azo]-3-oxo-N-phenyl-
Description
Properties
IUPAC Name |
2-[(4-chloro-2-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O4/c1-10(22)15(16(23)18-12-5-3-2-4-6-12)20-19-13-8-7-11(17)9-14(13)21(24)25/h2-9,15H,1H3,(H,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNQUAQMTGZQGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863321 | |
| Record name | C.I. Pigment Yellow 6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4106-76-7 | |
| Record name | 2-[2-(4-Chloro-2-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4106-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanamide, 2-(2-(4-chloro-2-nitrophenyl)diazenyl)-3-oxo-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004106767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-3-oxo-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Yellow 6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-chloro-2-nitrophenyl)azo]-3-oxo-N-phenylbutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Biological Activity
Butanamide, 2-[(4-chloro-2-nitrophenyl)azo]-3-oxo-N-phenyl- is a synthetic azo compound with the molecular formula and a molecular weight of 360.75 g/mol. This compound has garnered attention in various fields of research due to its biological activities, particularly in the context of cancer treatment and toxicological assessments.
Chemical Structure and Properties
The compound features an azo group (-N=N-) which is known for its role in various biological activities. Its IUPAC name is 2-[(4-chloro-2-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide. The structure can be represented as follows:
Anticancer Properties
Recent studies have investigated the anticancer potential of Butanamide, 2-[(4-chloro-2-nitrophenyl)azo]-3-oxo-N-phenyl-. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.02 |
| MDA-MB-231 (Breast Cancer) | 15.24 |
| Human Skin Fibroblasts | 28.52 |
These results indicate that the compound has lower cytotoxicity against normal cells compared to cancer cells, suggesting a degree of selectivity that is desirable in cancer therapeutics .
The mechanism through which Butanamide, 2-[(4-chloro-2-nitrophenyl)azo]-3-oxo-N-phenyl- exerts its effects appears to involve the induction of apoptosis in cancer cells. Studies utilizing thymidine incorporation assays have demonstrated that the compound significantly inhibits DNA synthesis in cancer cell lines, further supporting its potential as an anticancer agent .
Toxicological Profile
The toxicological assessment of Butanamide, 2-[(4-chloro-2-nitrophenyl)azo]-3-oxo-N-phenyl- reveals important safety data. In repeated-dose toxicity studies conducted on albino rats, no significant adverse effects were observed at doses up to 500 mg/kg body weight per day. The No Observed Adverse Effect Level (NOAEL) was established at this dosage, indicating a favorable safety profile under the tested conditions .
Genotoxicity Studies
Genotoxicity evaluations have shown that Butanamide, 2-[(4-chloro-2-nitrophenyl)azo]-3-oxo-N-phenyl- does not exhibit genotoxic properties in vitro. Testing across several bacterial strains (Salmonella typhimurium and Escherichia coli) indicated no significant increase in revertant colonies, suggesting that the compound is not likely to cause genetic mutations .
Case Studies and Research Findings
- Study on Antiproliferative Activity : A recent study found that Butanamide, 2-[(4-chloro-2-nitrophenyl)azo]-3-oxo-N-phenyl-'s IC50 values against various breast cancer cell lines were significantly lower than those of standard chemotherapeutics like Etoposide, which had IC50 values exceeding 50 µM .
- Metabolism Studies : Metabolic studies indicated that cytochrome P450 enzymes play a crucial role in the biotransformation of this compound. Specifically, CYP1A2 was identified as a key enzyme responsible for its metabolism, leading to the formation of distinct metabolites .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-[(4-Chloro-2-nitrophenyl)azo]-N-(2-chlorophenyl)-3-oxobutanamide
- CAS No.: 6486-23-3
- Synonyms: Pigment Yellow 3 (C.I. 11710), Arylamide Yellow 10G, Hansa Yellow 10G .
Structure and Properties: This monoazo pigment features a central butanamide backbone substituted with a 4-chloro-2-nitrophenylazo group and an N-phenyl moiety. The chlorine and nitro groups enhance lightfastness and thermal stability, making it suitable for industrial applications like paints, inks, and plastics .
Synthesis :
Synthesized via diazotization of 4-chloro-2-nitroaniline followed by coupling with N-(2-chlorophenyl)-3-oxobutanamide. The process emphasizes precise pH control to optimize yield and purity .
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among related azo pigments influence their physicochemical properties and applications:
Substituent Impact :
- Chlorine (Cl) : Enhances lightfastness and chemical resistance (e.g., Pigment Yellow 3 vs. Pigment Red 112) .
- Methoxy (MeO) : Increases solubility in polar solvents but reduces thermal stability (e.g., Pigment Yellow 73) .
- Benzimidazolyl Group : Improves adhesion to synthetic fibers but lowers lightfastness (e.g., Pigment Orange 36) .
Regulatory and Environmental Considerations
- Pigment Orange 36: Classified as non-hazardous in Canada but requires monitoring in industrial wastewater .
- Pigment Yellow 73 : Lower toxicity profile but regulated under REACH for environmental persistence .
Research Findings and Emerging Trends
Bioactivity and Environmental Impact
- Antifungal Activity : Thiazolyl hydrazone derivatives of azo compounds (e.g., ) show MIC values of 250 µg/mL against Candida utilis, though Pigment Yellow 3 itself lacks bioactivity .
- Environmental Persistence: Canadian assessments highlight slow degradation of monoazo pigments in soil, necessitating advanced wastewater treatment .
Preparation Methods
Diazotization
- Starting Material: 4-chloro-2-nitroaniline
- Reagents: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) or sulfuric acid (H2SO4)
- Conditions: Low temperature (0–5°C) to stabilize the diazonium salt
- Process: The aromatic amine is dissolved in acidic aqueous medium, and sodium nitrite solution is added slowly to form the diazonium salt in situ.
Azo Coupling Reaction
- Coupling Component: 3-oxo-N-phenylbutanamide or its enol form
- Conditions: Mildly alkaline to neutral pH to facilitate nucleophilic attack on the diazonium salt
- Mechanism: The diazonium salt electrophilically attacks the activated methylene or enol group of the butanamide derivative, forming the azo linkage.
Isolation and Purification
- The crude azo compound precipitates out or is extracted using suitable organic solvents.
- Purification is typically done by recrystallization or chromatographic methods to obtain the pure compound.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| Diazotization | 4-chloro-2-nitroaniline + NaNO2 + HCl | 0–5°C, acidic aqueous | 4-chloro-2-nitrophenyl diazonium salt |
| Coupling | Diazonium salt + 3-oxo-N-phenylbutanamide | Mildly alkaline, 0–25°C | Butanamide, 2-[(4-chloro-2-nitrophenyl)azo]-3-oxo-N-phenyl- |
Research Findings and Optimization
- Temperature Control: Maintaining low temperature during diazotization is critical to prevent decomposition of the diazonium salt.
- pH Control: The coupling reaction proceeds best at a pH around 6-8 to balance reactivity and stability.
- Solvent System: Water or mixed aqueous-organic solvents can be used, depending on solubility.
- Yield: Reported yields for similar azo compounds range from moderate to high (60-85%), depending on purity of starting materials and reaction conditions.
Patents and Industrial Processes
- Patent literature (e.g., US5055500A) describes processes for treating pigments involving azo compounds structurally related to this compound, indicating industrial relevance of azo coupling methods for such compounds.
- The azo coupling methodology is well-established in pigment and dye industries, providing scalable routes for compounds like Butanamide, 2-[(4-chloro-2-nitrophenyl)azo]-3-oxo-N-phenyl-.
Data Table: Key Parameters for Preparation
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Diazotization Temperature | 0–5 °C | Prevents diazonium salt decomposition |
| Diazotization Time | 15–30 minutes | Ensures complete formation of diazonium salt |
| Coupling pH | 6–8 | Optimal for azo coupling |
| Coupling Temperature | 0–25 °C | Room temperature or slightly cooled |
| Solvent | Water or aqueous-organic mixture | Solubility dependent |
| Reaction Time (Coupling) | 30–60 minutes | Monitored by TLC or spectroscopic methods |
| Purification | Recrystallization or chromatography | To obtain pure azo compound |
| Yield | 60–85% | Dependent on reaction control and purity |
Analytical Characterization (Research Context)
- UV-Vis Spectroscopy: Confirms azo chromophore formation by characteristic absorption bands.
- NMR Spectroscopy: Validates structural integrity of the butanamide and azo linkage.
- Mass Spectrometry: Confirms molecular weight (360.75 g/mol).
- Elemental Analysis: Verifies composition, especially chlorine and nitrogen content consistent with the nitro and azo groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing Butanamide, 2-[(4-chloro-2-nitrophenyl)azo]-3-oxo-N-phenyl-?
- Methodology :
- Step 1 : Diazotization of 4-chloro-2-nitroaniline under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C) to generate the diazonium salt.
- Step 2 : Coupling with 3-oxo-N-phenylbutanamide in a buffered medium (pH 6–7) to form the azo bond.
- Step 3 : Purification via recrystallization (e.g., ethanol/water mixture) and characterization using NMR and IR to confirm structure .
- Key Variables : Temperature control (<5°C during diazotization), solvent choice (aqueous HCl for diazotization; polar aprotic solvents for coupling), and stoichiometric ratios (excess coupling agent to maximize yield).
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodology :
- NMR :
- ¹H NMR : Look for peaks at δ 8.0–8.5 ppm (aromatic protons from the nitro-chlorophenyl group) and δ 10–12 ppm (amide NH).
- ¹³C NMR : Signals at ~170 ppm (amide carbonyl) and ~150 ppm (azo-linked carbons).
- IR : Bands at ~1660 cm⁻¹ (C=O stretch), ~1520 cm⁻¹ (N=N azo stretch), and ~1340 cm⁻¹ (NO₂ symmetric stretch).
- Mass Spectrometry (MS) : Molecular ion peak matching the molecular weight (e.g., calculated m/z for C₁₆H₁₂ClN₃O₃: ~329.04) .
Q. How do the electron-withdrawing substituents (Cl, NO₂) influence the compound’s stability and reactivity?
- Methodology :
- Stability : The nitro group increases susceptibility to photodegradation. Conduct accelerated stability studies under UV light (λ = 254 nm) and monitor decomposition via HPLC.
- Reactivity : The chloro-nitro substituents enhance electrophilicity, affecting azo bond formation kinetics. Compare reaction rates with non-substituted analogs using UV-Vis kinetics .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for analogous azo butanamides?
- Methodology :
- Controlled Replication : Standardize variables (e.g., solvent purity, stirring rate) and compare yields across labs.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolyzed amides or reduced nitro groups).
- Case Study : In one study, yields dropped from 75% to 50% when pH exceeded 7 during coupling due to premature diazonium salt decomposition .
Q. What computational approaches are suitable for modeling interactions between this compound and biological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina to predict binding affinity with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). Focus on the azo group’s role in hydrogen bonding.
- MD Simulations : Analyze stability of ligand-protein complexes in aqueous environments (GROMACS, AMBER).
- DFT Calculations : Optimize geometry (Gaussian 09) to study electronic effects of substituents on reactivity .
Q. What experimental strategies are recommended for evaluating the compound’s pharmacological potential?
- Methodology :
- In Vitro Assays :
- Antimicrobial Activity : MIC tests against S. aureus and E. coli (96-well plate broth dilution).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to controls.
- Mechanistic Studies : Fluorescence quenching to assess DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
